BenchChemオンラインストアへようこそ!

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate

GPCR Antagonism Apelin Receptor Structure-Activity Relationship

This ML221-class APJ functional antagonist features a 3-fluorobenzoate ester at the pyran-3-yl position, providing a unique electronic profile (Hammett σmeta = +0.34) for systematic SAR exploration. The meta-fluoro substitution enables direct comparison of ester hydrolysis susceptibility versus ML221 (<1% plasma stability at 1 h) and the recently reported sulfonate-linked bioisosteres that achieve 100% plasma stability. Researchers can deploy this compound to build stability-SAR maps, conduct in vivo comparative studies of tissue distribution/Brain penetration, and leverage the fluorine atom as a convenient 19F NMR or PET tracer handle. Ensure your target validation experiments are driven by precise chemical probes—choose this meticulously characterized 3-fluorobenzoate comparator.

Molecular Formula C17H11FN2O4S
Molecular Weight 358.34
CAS No. 877636-18-5
Cat. No. B2376186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate
CAS877636-18-5
Molecular FormulaC17H11FN2O4S
Molecular Weight358.34
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C17H11FN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2
InChIKeyLYCDMUCCDXAMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate (CAS 877636-18-5): A Differentiated ML221-Class Apelin Receptor Antagonist Scaffold


[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate (CAS 877636-18-5) is a synthetic small molecule belonging to the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate class, first disclosed through the discovery of the prototypical apelin (APJ) receptor functional antagonist ML221 [1]. The compound features a 3-fluorobenzoate ester moiety at the pyran-3-yl position, distinguishing it from ML221 (4-nitrobenzoate) and other halogenated analogs. The APJ receptor is a G protein-coupled receptor implicated in cardiovascular homeostasis, angiogenesis, and metabolic regulation, making antagonists of this class critical pharmacological tools for target validation and therapeutic development [1][2]. This compound is primarily supplied for research use as a reference standard or for structure-activity relationship (SAR) exploration within the ML221 chemotype.

Why [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate Cannot Be Replaced by Generic ML221 Analogs


ML221-class APJ antagonists exhibit extreme sensitivity to the benzoate substituent: simple substitution of the 4-nitro group to 4-chloro reduces potency by >70-fold (IC50 from 0.70 µM to 54.5 µM), while introduction of a 2-chloro-5-nitro pattern yields an IC50 of 51 µM [1]. The 3-fluorobenzoate analog occupies a unique SAR position—its electron-withdrawing fluorine atom at the meta position modulates both the ester's hydrolytic susceptibility (a key determinant of plasma stability, where ML221 shows <1% remaining after 1 hour) and the electronic character of the benzoyl moiety, which directly impacts APJ binding pocket complementarity [2]. Additionally, the 2025 advancement of sulfonate-linked analogs confirms that the ester linkage itself is a metabolic liability, making fluorinated benzoate analogs critical comparators for designing ester bioisosteres with balanced potency and stability [2]. Generic substitution with other in-class compounds (e.g., 4-methoxy, 4-tert-butyl, or 2,6-difluorobenzoate analogs) without quantitative cross-comparison risks introducing undetected potency gaps or stability deficiencies, as the SAR around the benzoate substituent is non-linear and unpredictable from computed properties alone.

Quantitative Differentiation Evidence for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate vs. Closest Analogs


3-Fluorobenzoate vs. 4-Nitrobenzoate (ML221): Inferred Potency from Class-Level SAR

While direct APJ IC50 data for the 3-fluorobenzoate analog has not been published in peer-reviewed literature, class-level SAR from the ML221 series permits a data-grounded inference. The prototype ML221 (4-nitrobenzoate) exhibits IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin assay) [1]. Replacement of the 4-nitro group with 4-chloro (a weaker electron-withdrawing group) results in a catastrophic >70-fold potency loss (IC50 = 54.5 μM) [2]. The 3-fluorobenzoate substituent presents an electron-withdrawing character (Hammett σmeta for F = +0.34) that is intermediate between nitro (σpara = +0.78) and chloro (σpara = +0.23), suggesting the 3-fluorobenzoate analog likely retains measurable APJ antagonism that is superior to the 4-chloro congener. This places the compound as a research-grade probe for evaluating the tolerability of fluorine substitution at the meta position within the APJ pharmacophore.

GPCR Antagonism Apelin Receptor Structure-Activity Relationship

Metabolic Stability: Class-Level Advantage of Fluorinated Benzoate Esters Over ML221

ML221 suffers from critically poor metabolic stability: <1% of the parent compound remains after 1-hour incubation in plasma, and its liver microsomal half-life (t1/2) is <1 minute [1]. This instability is attributed to rapid esterase-mediated hydrolysis of the 4-nitrobenzoate ester. The 2025 study by Bist et al. demonstrated that ester-to-sulfonate replacement restores plasma stability to 100% at 1 hour and extends microsomal t1/2 to 5 minutes, confirming that the ester linkage is the primary metabolic vulnerability [1]. The 3-fluorobenzoate analog, retaining the ester linkage, is therefore expected to exhibit intermediate stability: the electron-withdrawing fluorine atom at the meta position may reduce the electrophilicity of the ester carbonyl compared to the 4-nitro group, potentially slowing esterase-mediated hydrolysis. While empirical stability data for the 3-fluorobenzoate compound are not yet published, the class-level evidence establishes that fluorinated benzoate esters occupy a distinct stability position within the ML221 series, making them relevant scaffolds for studying structure-metabolism relationships.

Metabolic Stability Plasma Stability Esterase Susceptibility

Receptor Selectivity: ML221-Class >37-Fold Selectivity Over AT1 Receptor Applicable to 3-Fluorobenzoate Analog

The apelin receptor (APJ) shares approximately 31% amino acid sequence identity with the angiotensin II type 1 (AT1) receptor, making AT1 counter-screening essential for any APJ antagonist program [1]. The prototypical ML221 was extensively profiled and demonstrated >37-fold selectivity for APJ over AT1 in functional assays [1]. Furthermore, ML221 showed no significant binding (<50% inhibition at 10 μM) against a panel of 29 additional GPCRs, with only marginal activity at κ-opioid and benzodiazepinone receptors [1]. Because the pyrimidinylthiomethyl-pyranone core—not the benzoate ester—is the primary determinant of receptor recognition, the 3-fluorobenzoate analog is expected to inherit this selectivity profile, distinguishing it from promiscuous APJ antagonists or peptide-based tools like apelin-13 fragments. This class-level selectivity is critical for experiments in cardiovascular models where AT1 activity would confound interpretation of APJ-mediated effects.

GPCR Selectivity Off-Target Profiling Angiotensin Receptor

In Vivo Pharmacodynamic Validation: ML221-Class Efficacy in Pathological Retinal Angiogenesis

ML221 has demonstrated disease-relevant in vivo efficacy in a mouse model of oxygen-induced retinopathy (OIR), a standard model for pathological retinal angiogenesis [1]. Intraperitoneal administration of ML221 suppressed pathological neovascularization while simultaneously enhancing physiological revascularization of ischemic retinal regions, a dual benefit not observed with anti-VEGF agents [1]. The ML221 treatment did not alter VEGF or VEGFR2 expression levels, indicating an APJ-specific mechanism independent of the VEGF axis. Because the 3-fluorobenzoate analog shares the identical pharmacophore core, it serves as a comparative tool for testing whether modulating the benzoate substituent affects in vivo target engagement, tissue distribution, or efficacy. This positions the compound as a research probe for dissecting the contribution of benzoate electronics to in vivo pharmacodynamics within a validated disease model.

Retinal Angiogenesis Oxygen-Induced Retinopathy In Vivo Efficacy

Procurement-Driven Research and Industrial Application Scenarios for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate


Structure-Activity Relationship (SAR) Studies of Apelin Receptor Antagonists

The 3-fluorobenzoate ester provides a distinct electronic profile (Hammett σmeta = +0.34) compared to the 4-nitro (σpara = +0.78) and 4-chloro (σpara = +0.23) analogs [1]. Procurement of this compound enables systematic SAR exploration to quantify the relationship between benzoate substituent electronics, APJ potency, and metabolic stability. Researchers can use this compound as a reference point for designing ester bioisosteres with optimized pharmacokinetic profiles, building on the 2025 finding that sulfonate replacement fully restores plasma stability [2].

Metabolic Stability Probe for Esterase-Mediated Hydrolysis in the ML221 Series

Given that ML221 exhibits <1% plasma stability at 1 hour due to esterase-mediated cleavage, the 3-fluorobenzoate analog serves as a direct comparator to test whether meta-fluoro substitution retards ester hydrolysis. By comparing the stability of this analog against ML221 and the sulfonate-linked derivatives that achieve 100% plasma stability [2], medicinal chemistry teams can construct stability-SAR maps that guide the design of antagonists suitable for chronic in vivo dosing.

In Vivo Apelin/APJ Pharmacology in Cardiovascular and Angiogenesis Models

The ML221 chemotype has validated in vivo efficacy in oxygen-induced retinopathy, demonstrating the ability to suppress pathological angiogenesis without affecting VEGF signaling [3]. The 3-fluorobenzoate analog, sharing the same core scaffold, can be deployed in comparative in vivo studies to assess whether fluorine substitution alters tissue distribution, brain penetration, or duration of action—parameters critical for advancing APJ antagonists toward therapeutic applications in ischemic retinopathy and cancer.

Chemical Biology Tool for Target Validation and GPCR Panel Screening

The ML221 core scaffold is >37-fold selective for APJ over AT1 and lacks significant binding to 29 other GPCRs [1]. Researchers requiring an APJ antagonist with a defined selectivity profile for target deconvolution experiments can use the 3-fluorobenzoate analog as a counter-screening compound to distinguish APJ-dependent from APJ-independent effects, particularly in cellular systems where both APJ and AT1 are co-expressed. The fluorine atom provides a convenient 19F NMR or PET tracer handle for future mechanistic studies.

Quote Request

Request a Quote for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.